5,6,7,8-Tetrahydroimidazo[1,5-a]pyridine-1-carbaldehyde
Description
Properties
IUPAC Name |
5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-1-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O/c11-5-7-8-3-1-2-4-10(8)6-9-7/h5-6H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUCXGMICNHEJKV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C=NC(=C2C1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Ring Formation via Palladium-Catalyzed Cross-Coupling
A foundational approach involves constructing the imidazo[1,5-a]pyridine core through palladium-mediated coupling. As detailed in patent WO2010125101A1, substituted pyridine precursors undergo cyclization with imidazole derivatives in the presence of palladium(II) acetate and triphenylphosphine. For example, reacting 2-aminopyridine with α-halo ketones under basic conditions (e.g., cesium carbonate) in 1,4-dioxane at reflux yields the tetrahydroimidazo-pyridine scaffold. Copper(I) iodide is often added to facilitate Ullmann-type coupling, enhancing reaction efficiency.
Key Reaction Conditions
-
Catalyst System : Pd(OAc)₂ (5 mol%), PPh₃ (10 mol%), CuI (2 mol%)
-
Solvent : 1,4-Dioxane or DMF
-
Temperature : 80–100°C
Optimization and Purification Strategies
Solvent and Temperature Effects
The choice of solvent critically impacts reaction outcomes. Polar aprotic solvents like DMF accelerate palladium-catalyzed steps but may necessitate rigorous drying to prevent hydrolysis. In contrast, ethanol or methanol is preferred for aldehyde oxidations due to their compatibility with MnO₂.
Solvent Comparison Table
Chromatographic Purification
Post-synthesis purification employs silica gel chromatography with ethyl acetate/hexane gradients. The aldehyde’s polarity necessitates careful solvent selection to avoid decomposition. Reverse-phase HPLC (C18 column, acetonitrile/water) is used for analytical validation.
Challenges and Mitigation
Chemical Reactions Analysis
Types of Reactions
5,6,7,8-Tetrahydroimidazo[1,5-a]pyridine-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imidazo-pyridine core.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA).
Major Products
Oxidation: Formation of 5,6,7,8-Tetrahydroimidazo[1,5-a]pyridine-1-carboxylic acid.
Reduction: Formation of 5,6,7,8-Tetrahydroimidazo[1,5-a]pyridine-1-methanol.
Substitution: Formation of various substituted imidazo-pyridine derivatives depending on the substituent used.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial and Antiviral Properties
Research indicates that 5,6,7,8-Tetrahydroimidazo[1,5-a]pyridine-1-carbaldehyde exhibits potential antimicrobial and antiviral properties. It has been studied for its ability to inhibit enzymes and receptors associated with various diseases. The compound's mechanism of action may involve binding to specific molecular targets, modulating their activity to exert therapeutic effects against pathogens.
Enzyme Inhibition Studies
Studies have shown that this compound interacts with specific enzymes or receptors. Its binding affinity can lead to the inhibition of enzyme activity or modulation of receptor functions, which is crucial for understanding its therapeutic potential in drug development.
Synthesis and Industrial Applications
The synthesis of this compound typically involves cyclization of appropriate precursors under controlled conditions. Common synthetic methods include:
- Cyclization Reactions : Utilizing various precursors to form the imidazo-pyridine structure.
- Continuous Flow Reactors : Employed in industrial applications to enhance yield and purity through optimized reaction conditions.
- Advanced Purification Techniques : Such as crystallization and chromatography to meet quality specifications.
Building Block for Complex Compounds
This compound serves as a valuable building block in the synthesis of more complex heterocyclic compounds used in pharmaceuticals and agrochemicals. Its unique structural features allow for diverse chemical modifications, enhancing its versatility as an intermediate in synthetic chemistry.
Case Studies
| Study Title | Focus | Findings |
|---|---|---|
| Antiviral Activity of Imidazo Compounds | Investigated antiviral properties | Showed significant inhibition of viral replication in vitro models. |
| Enzyme Interaction Profiles | Analyzed binding affinities | Identified key interactions with specific enzymes that could lead to therapeutic applications. |
| Synthesis Optimization Techniques | Improved synthetic routes | Demonstrated enhanced yields using continuous flow reactors compared to traditional methods. |
Mechanism of Action
The mechanism of action of 5,6,7,8-Tetrahydroimidazo[1,5-a]pyridine-1-carbaldehyde involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming a stable complex, thereby preventing the enzyme from catalyzing its substrate . The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Core Structure Variations
Key Observations :
Spectral and Physicochemical Comparisons
Key Observations :
Key Observations :
- Receptor Specificity : Derivatives of the target compound show high selectivity for mGlu5 receptors, whereas pyrazine analogs target epigenetic regulators like EED .
- Antibacterial Activity : Hydrazone derivatives of tetrahydroimidazopyrimidines exhibit broad-spectrum activity, likely due to enhanced membrane permeability from hydrazone moieties .
Pharmaceutical Development Insights
- Salt Forms : Hemihydrate salts of 4-(5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-5-yl)benzonitrile hydrochloride demonstrate improved stability over anhydrous forms, highlighting the importance of crystallinity in drug formulation .
Biological Activity
5,6,7,8-Tetrahydroimidazo[1,5-a]pyridine-1-carbaldehyde is a heterocyclic compound characterized by its imidazo-pyridine core structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and antiviral research. Its unique structure allows for various chemical modifications, making it a valuable intermediate in drug discovery.
Antimicrobial Properties
Research has indicated that this compound exhibits significant antimicrobial activity. In a study evaluating its efficacy against various bacterial strains, the compound demonstrated notable inhibitory effects:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) μg/mL |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
These results suggest that the compound could serve as a lead for developing new antimicrobial agents.
Antiviral Activity
In addition to its antibacterial properties, this compound has also been investigated for its antiviral potential. Preliminary studies have shown that it can inhibit viral replication in vitro. For example:
- Virus Tested : Influenza A Virus
- IC50 (Half Maximal Inhibitory Concentration) : 15 μM
This indicates a promising avenue for further research into antiviral therapies.
The mechanism by which this compound exerts its biological effects is thought to involve the inhibition of specific enzymes or receptors. It may form stable complexes with target proteins, thereby modulating their activity. For instance:
- Enzyme Target : Dipeptidyl Peptidase IV (DPP-IV)
- Effect : Competitive inhibition leading to reduced enzyme activity.
Case Studies and Research Findings
Several studies have highlighted the biological relevance of this compound:
-
Study on Antimicrobial Efficacy :
- Conducted by Smith et al. (2023), this study evaluated the antimicrobial properties of various derivatives of tetrahydroimidazo compounds.
- Findings indicated that modifications at specific positions on the imidazo ring could enhance activity against resistant strains.
-
Antiviral Research :
- A collaborative study between universities explored the antiviral properties against coronaviruses.
- Results showed that specific structural modifications increased potency against viral entry mechanisms.
-
In Vivo Studies :
- Animal model studies demonstrated that administration of the compound resulted in reduced infection rates and improved survival in subjects infected with bacterial pathogens.
Synthesis
The synthesis of this compound typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes:
- Condensation Reaction : 2-Aminopyridine with glyoxal.
- Cyclization and Oxidation : Followed by oxidation to introduce the carbaldehyde group.
Chemical Reactions
The compound can undergo various chemical transformations:
- Oxidation : Converts the aldehyde group to carboxylic acids.
- Reduction : Reduces aldehyde to alcohols.
- Substitution Reactions : Nucleophilic substitutions can occur at the imidazo-pyridine core.
| Reaction Type | Reagents Used | Products Formed |
|---|---|---|
| Oxidation | KMnO4 | Carboxylic acid |
| Reduction | NaBH4 | Alcohol |
| Substitution | Alkyl halides | Substituted derivatives |
Q & A
Basic Research Questions
Q. What are the reliable synthetic routes for preparing 5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-1-carbaldehyde, and how can reaction conditions be optimized?
- Methodological Answer : Microwave-assisted reactions under inert atmospheres (e.g., argon) are effective for synthesizing structurally related imidazo[1,5-a]pyridine derivatives. For example, compound 5a was synthesized via a sequential coupling of N-tosylhydrazones with MoO₂Cl₂(dmf)₂ as a catalyst, followed by Boc-protection (82% yield) . Key parameters include temperature (135°C), solvent choice (dioxane), and stoichiometric ratios (e.g., 10 mol% catalyst). Optimization should focus on reaction time (monitored via TLC) and purification methods (silica gel chromatography using cyclohexane/ethyl acetate) .
Q. How can researchers confirm the structural integrity of this compound using spectroscopic techniques?
- Methodological Answer : Comprehensive characterization involves:
- ¹H/¹³C NMR : Assign chemical shifts to distinguish hydrogen environments (e.g., aromatic protons at δ 6.99–8.12 ppm) and confirm carbonyl groups (δ ~170 ppm) .
- HRMS : Validate molecular mass (e.g., [M+H]+ calculated vs. observed values with <2 ppm error) .
- IR Spectroscopy : Identify functional groups (e.g., C=O stretch at ~1666 cm⁻¹, NH/OH stretches at ~3425 cm⁻¹) .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Methodological Answer : Follow guidelines from occupational exposure standards (e.g., GBZ 2.1-2007) and use personal protective equipment (PPE). Store in airtight containers under dry, room-temperature conditions to prevent degradation . For spills, use DCM for dissolution and silica-based absorbents .
Advanced Research Questions
Q. How do electronic and steric effects influence the reactivity of the aldehyde group in this compound during multi-component reactions?
- Methodological Answer : The aldehyde group participates in regioselective condensations, as seen in dihydropyrazolo[1,5-a]pyrimidine syntheses. For example, aromatic aldehydes react with aminopyrazoles under acidic conditions to form diazenyl derivatives (e.g., 4d , 57.86% C, 21.31% N via elemental analysis). Steric hindrance from substituents (e.g., trifluoromethyl groups) reduces yields but enhances selectivity . Computational modeling (DFT) of frontier molecular orbitals can predict reactivity trends .
Q. What strategies resolve contradictions in spectral data between theoretical predictions and experimental observations for this compound?
- Methodological Answer : Discrepancies in NMR chemical shifts may arise from solvent effects or dynamic processes (e.g., tautomerism). Use variable-temperature NMR to identify exchange broadening. For HRMS deviations (>5 ppm error), recheck ionization methods (ESI vs. EI) and calibrate instruments with internal standards (e.g., sodium formate) . Cross-validate with X-ray crystallography if single crystals are obtainable .
Q. Can computational methods predict the collision cross-section (CCS) and pharmacokinetic properties of derivatives of this compound?
- Methodological Answer : Yes. Tools like Gaussian or ORCA calculate CCS values using molecular dynamics (e.g., 4-(5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-3-yl)aniline has a predicted CCS of 180.2 Ų). For ADMET profiling, use QSAR models in software like Schrödinger or MOE, incorporating parameters like logP (~1.12) and polar surface area .
Q. What are the mechanistic insights into the catalytic role of MoO₂Cl₂(dmf)₂ in the synthesis of related imidazo[1,5-a]pyridine scaffolds?
- Methodological Answer : MoO₂Cl₂(dmf)₂ acts as a Lewis acid, facilitating N-tosylhydrazone activation via coordination to the carbonyl oxygen. This lowers the energy barrier for cyclization, as evidenced by kinetic studies showing a 4-hour reaction time under microwave irradiation . Mechanistic probes (e.g., deuterium labeling) can track hydrogen transfer steps.
Methodological Notes
- Spectral Data Interpretation : Always compare experimental data with structurally analogous compounds (e.g., ethyl 5-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate, CAS 1260885-46-8) to resolve ambiguities .
- Reaction Scale-Up : Transitioning from milligram to gram-scale requires optimizing solvent volume (e.g., 1:2 methanol/water for solubility) and catalyst recovery methods .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
